1-Azido-2-fluoro-3-methylbenzene
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Overview
Description
Scientific Research Applications
Synthesis of Triazole Derivatives
Azides, including those similar to 1-Azido-2-fluoro-3-methylbenzene, are pivotal in synthesizing 1,2,3-triazole derivatives via click chemistry reactions. These derivatives have been explored for their potential inhibitory activity against acidic corrosion, suggesting their utility in materials science and engineering (Negrón-Silva et al., 2013).
Photoaffinity Labeling
Compounds structurally related to this compound have been developed as photoaffinity reagents. These reagents are used to study protein-ligand interactions through a photoactivated covalent bond formation, offering a tool for biological and pharmaceutical research (Chehade & Spielmann, 2000).
Development of New Macrocycles
The introduction of fluorine atoms into benzene rings, as seen in derivatives of this compound, plays a significant role in creating novel macrocycles. These compounds have shown promise in complexing metal ions, which could be exploited in catalysis and materials science (Plenio & Diodone, 1996).
Organometallic Chemistry and Catalysis
The presence of fluorine in benzene rings affects the π-electron density, influencing the interaction with metal centers. This property is leveraged in organometallic chemistry and catalysis to facilitate reactions that form the backbone of organic synthesis and industrial chemistry (Pike, Crimmin, & Chaplin, 2017).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-azido-2-fluoro-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c1-5-3-2-4-6(7(5)8)10-11-9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHZCSREJZJCAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=[N+]=[N-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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